molecular formula C25H36O2 B1238752 Didesmethyl tocotrienol

Didesmethyl tocotrienol

Cat. No. B1238752
M. Wt: 368.6 g/mol
InChI Key: WSTGHGHPTQPFAP-JMFFIKRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didesmethyl tocotrienol is a tocotrienol that is chroman-6-ol substituted by a farnesyl chain at position 2.

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Properties : Tocotrienols exhibit superior antioxidant and anti-inflammatory properties compared to α-tocopherol, particularly in preventing chronic diseases. They can scavenge reactive nitrogen species and suppress pro-inflammatory signaling (Ahsan et al., 2014).

  • Cancer Therapy and Nano-Delivery Systems : Tocotrienols have been identified for their anti-cancer effects. The challenge with their clinical use due to poor bioavailability is being addressed through nanotechnology-based delivery systems, enhancing their efficacy in targeting cancer cells (Maniam et al., 2018).

  • Hypocholesterolemic and Antitumor Properties : Novel tocotrienols from sources like rice bran have been found to lower serum cholesterol levels and exhibit significant antitumor properties. Their effectiveness is influenced by the number and position of methyl substituents (Qureshi et al., 2000).

  • Metabolic Redesign in Plants : Efforts in metabolic engineering have led to an increased production of tocotrienols in plants, enhancing the antioxidant content in crops. This implies potential for broader agricultural applications and nutritional benefits (Cahoon et al., 2003).

  • Neuroprotection and Cardiovascular Health : Clinical studies show that tocotrienols, particularly the mixed form, can attenuate the progression of brain white matter lesions, indicating potential for neuroprotection and cardiovascular health benefits (Gopalan et al., 2014).

  • Obesity and Metabolic Complications : Tocotrienols, especially δ and γ isomers, have been found to reduce fat mass, improve lipid profiles, and modulate inflammation, suggesting their utility in addressing obesity and metabolic disorders (Zhao et al., 2016).

properties

Product Name

Didesmethyl tocotrienol

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

(2R)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C25H36O2/c1-19(2)8-5-9-20(3)10-6-11-21(4)12-7-13-24-16-14-22-18-23(26)15-17-25(22)27-24/h8,10,12,15,17-18,24,26H,5-7,9,11,13-14,16H2,1-4H3/b20-10+,21-12+/t24-/m1/s1

InChI Key

WSTGHGHPTQPFAP-JMFFIKRNSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC[C@@H]1CCC2=C(O1)C=CC(=C2)O)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didesmethyl tocotrienol
Reactant of Route 2
Didesmethyl tocotrienol
Reactant of Route 3
Didesmethyl tocotrienol
Reactant of Route 4
Didesmethyl tocotrienol
Reactant of Route 5
Didesmethyl tocotrienol
Reactant of Route 6
Didesmethyl tocotrienol

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